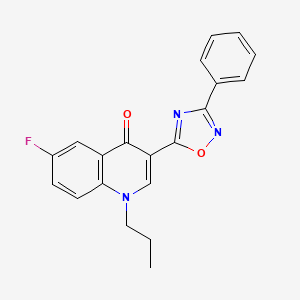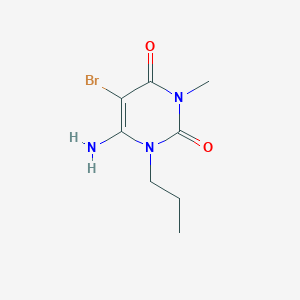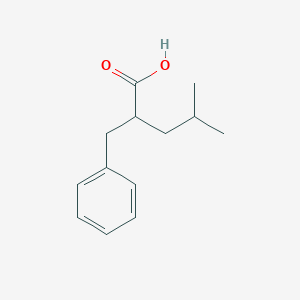
2-Benzyl-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-methylpentanoic acid is a chiral molecule characterized by a carboxylic acid functional group attached to a branched alkyl chain substituted with a benzyl group. This compound serves as a key intermediate in the synthesis of various biologically active compounds and has been the subject of several synthetic and mechanistic studies.
Mecanismo De Acción
Target of Action
The primary targets of 2-Benzyl-4-methylpentanoic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.
Biochemical Pathways
For instance, leucine, a branched-chain amino acid, produces acetyl-coA and acetoacetate when oxidized . It is possible that this compound may also be involved in similar metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (20628) and physical form (powder) suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain more insights into the compound’s effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances. For instance, the compound’s storage temperature is room temperature, suggesting that it is stable under normal environmental conditions . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methylpentanoic acid can be achieved through various methods. One common approach involves the Hell-Volhard-Zelinsky reaction, which converts a carboxylic acid to an alpha-bromo carboxylic acid . This reaction proceeds in four steps: substitution of OH for Br to give an acyl bromide, keto-enol tautomerism, bromination of the enol, and hydrolysis of the acid bromide to give the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize advanced catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-4-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions at the benzylic position can be achieved using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Benzyl-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Pentanoic acid, 4-methyl-: This compound has a similar structure but lacks the benzyl group, resulting in different chemical properties and reactivity.
Valeric acid, 4-methyl-: Another structurally related compound, differing in the absence of the benzyl substitution.
Uniqueness: 2-Benzyl-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its reactivity and potential for forming complex molecules, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
2-benzyl-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-12(13(14)15)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPILOQOWQWUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85100-44-3 |
Source


|
| Record name | 2-benzyl-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)

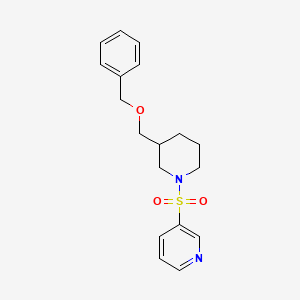
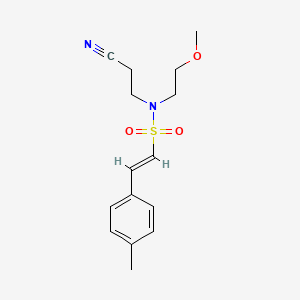

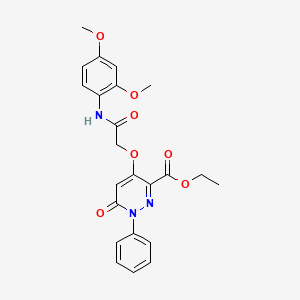



![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)
